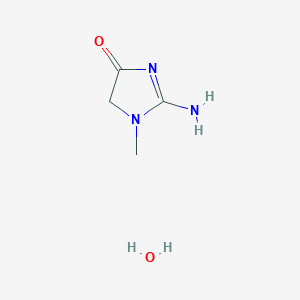

Creatinine monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Creatinine monohydrate is a naturally occurring compound synthesized in the body from the amino acids glycine, arginine, and methionine. It is stored in the muscles and used as a source of energy during high-intensity activities. This compound supplements provide an exogenous source of this compound to enhance its availability in the body .

準備方法

Synthetic Routes and Reaction Conditions

Creatinine monohydrate can be synthesized through various chemical routes. One common method involves the catalytic dehydrogenation of N-methylethanolamine or ethanolamine in an alkaline solution, followed by reaction with a guanylating agent such as O-alkylisourea or cyanamide under acidic conditions . Another method involves dissolving creatinine in glacial acetic acid and titrating with perchloric acid using potentiometric determination .

Industrial Production Methods

In industrial settings, this compound is produced by reacting sarcosinate or glycinate solutions with guanylating agents under controlled conditions. The resulting suspension is filtered, washed, and dried to obtain high-purity this compound .

化学反応の分析

Types of Reactions

Creatinine monohydrate undergoes various chemical reactions, including:

Oxidation: Creatinine can be oxidized to form creatine.

Reduction: Creatinine can be reduced back to creatine under specific conditions.

Substitution: Creatinine can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and guanylating agents like O-alkylisourea .

Major Products Formed

The major products formed from these reactions include creatine, creatine phosphate, and various creatine derivatives .

科学的研究の応用

Creatinine monohydrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in cellular energy metabolism and muscle physiology.

Medicine: Used as a dietary supplement to enhance muscle performance and recovery. .

Industry: Used in the production of dietary supplements and as an additive in various food products.

作用機序

Creatinine monohydrate exerts its effects by increasing the availability of phosphocreatine in the muscles. Phosphocreatine regenerates adenosine triphosphate (ATP), the primary energy source during short, intense bursts of exercise. This process is catalyzed by the enzyme creatine kinase . Additionally, this compound promotes muscle growth through increased water retention within muscle cells, leading to a volumizing effect .

類似化合物との比較

Similar Compounds

Creatine hydrochloride: Known for its higher solubility compared to creatinine monohydrate.

Creatine ethyl ester: Claimed to have better absorption rates.

Buffered creatine: Designed to reduce the conversion of creatine to creatinine in the stomach.

Uniqueness

This compound is the most extensively studied and widely used form of creatine. It is known for its effectiveness in enhancing muscle performance and its relatively low cost compared to other forms .

特性

分子式 |

C4H9N3O2 |

|---|---|

分子量 |

131.13 g/mol |

IUPAC名 |

2-amino-3-methyl-4H-imidazol-5-one;hydrate |

InChI |

InChI=1S/C4H7N3O.H2O/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H2 |

InChIキー |

NDFCCFWNBAZVMD-UHFFFAOYSA-N |

正規SMILES |

CN1CC(=O)N=C1N.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)

![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)

![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)

![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)

![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)

![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)

![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)

![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)

![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)